6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is fused with a methoxyphenyl and a sulfamoylphenyl group, making it a unique and potentially potent molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is efficient, offering short reaction times and good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up with appropriate modifications to the reaction vessels and conditions to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also have a fused imidazo-thiazole ring system and are studied for their antimicrobial and anticancer properties.
Uniqueness
6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the presence of both methoxyphenyl and sulfamoylphenyl groups, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-14-4-2-3-12(9-14)16-10-23-17(11-28-19(23)22-16)18(24)21-13-5-7-15(8-6-13)29(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZAWBPYSVBGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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